

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Dihydrolinalool

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Compound of Interest

Compound Name: Dihydrolinalool

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This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **dihydrolinalool** (3,7-dimethyloct-6-en-3-ol). Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the characteristic fragmentation pathways, presents quantitative data for key fragments, and outlines a comprehensive experimental protocol for its analysis.

Core Fragmentation Data

The mass spectrum of **dihydrolinalool** is characterized by a series of distinct fragment ions that provide a unique fingerprint for its identification. While the molecular ion peak (m/z 156) is often of low abundance or absent, as is common for tertiary alcohols, the spectrum is dominated by fragments resulting from specific cleavage events.^{[1][2]} The quantitative data for the most significant ions are summarized in the table below, compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^{[1][3]}

m/z	Relative Intensity (%)	Proposed Fragment Identity
109	99.9	$[C_8H_{13}]^+$
73	66.3	$[C_4H_9O]^+$
69	68.4	$[C_5H_9]^+$
43	46.6	$[C_3H_7]^+$
41	51.0	$[C_3H_5]^+$

Table 1: Prominent fragment ions and their relative intensities in the electron ionization mass spectrum of **dihydrolinalool**. Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

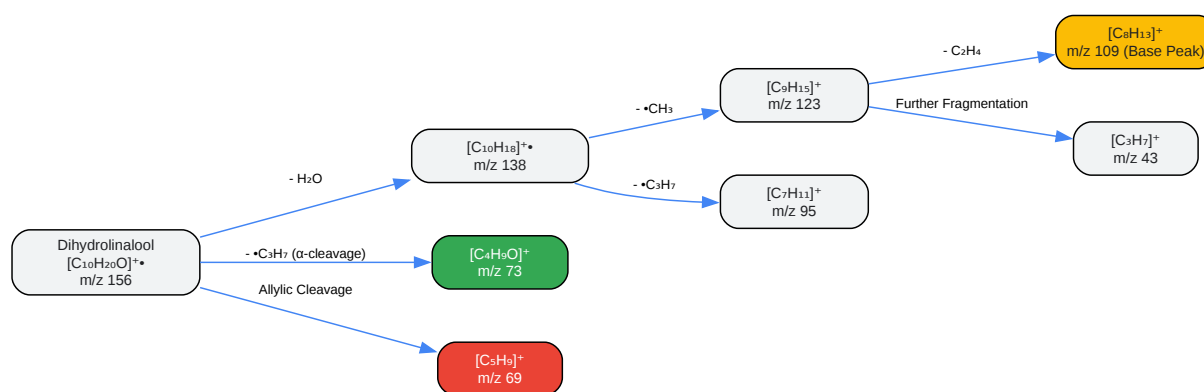
Elucidation of the Fragmentation Pathway

The fragmentation of **dihydrolinalool** under electron ionization follows established principles for tertiary and allylic alcohols. The process is initiated by the removal of an electron to form a molecular ion $[M]^+\bullet$. Subsequent fragmentation occurs through several key pathways:

- **Alpha-Cleavage:** As a tertiary alcohol, **dihydrolinalool** readily undergoes alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The loss of a propyl radical ($[C_3H_7]\bullet$) results in the formation of a stable oxonium ion at m/z 73. This is a characteristic fragmentation for tertiary alcohols.
- **Dehydration and Subsequent Fragmentation:** The molecular ion can undergo dehydration, losing a molecule of water (18 Da), to form an alkene radical cation at m/z 138. This ion can then undergo further fragmentation. A prominent pathway is the loss of a methyl group ($[CH_3]\bullet$) to yield a fragment at m/z 123, followed by the loss of an ethylene molecule (C_2H_4) to produce the base peak at m/z 109. Another fragmentation route from the dehydrated ion involves the loss of a propyl radical to form a fragment at m/z 95.
- **Allylic Cleavage:** The presence of a double bond in the molecule allows for allylic cleavage. Cleavage of the C4-C5 bond can lead to the formation of the resonance-stabilized allylic cation at m/z 69.

- Formation of Smaller Fragments: The peak at m/z 43 corresponds to the isopropyl cation ($[C_3H_7]^+$), a common and stable carbocation. The fragment at m/z 41 is likely the allyl cation ($[C_3H_5]^+$).

The logical relationship of these fragmentation events is depicted in the following diagram:



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Caption: Proposed EI-MS fragmentation pathway of **dihydrolinalool**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of **dihydrolinalool** using GC-MS.

1. Sample Preparation:

- Prepare a stock solution of **dihydrolinalool** in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

- Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- For unknown samples, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile components. Dilute the extract in the same solvent as the standards.

2. GC-MS Instrumentation and Parameters:

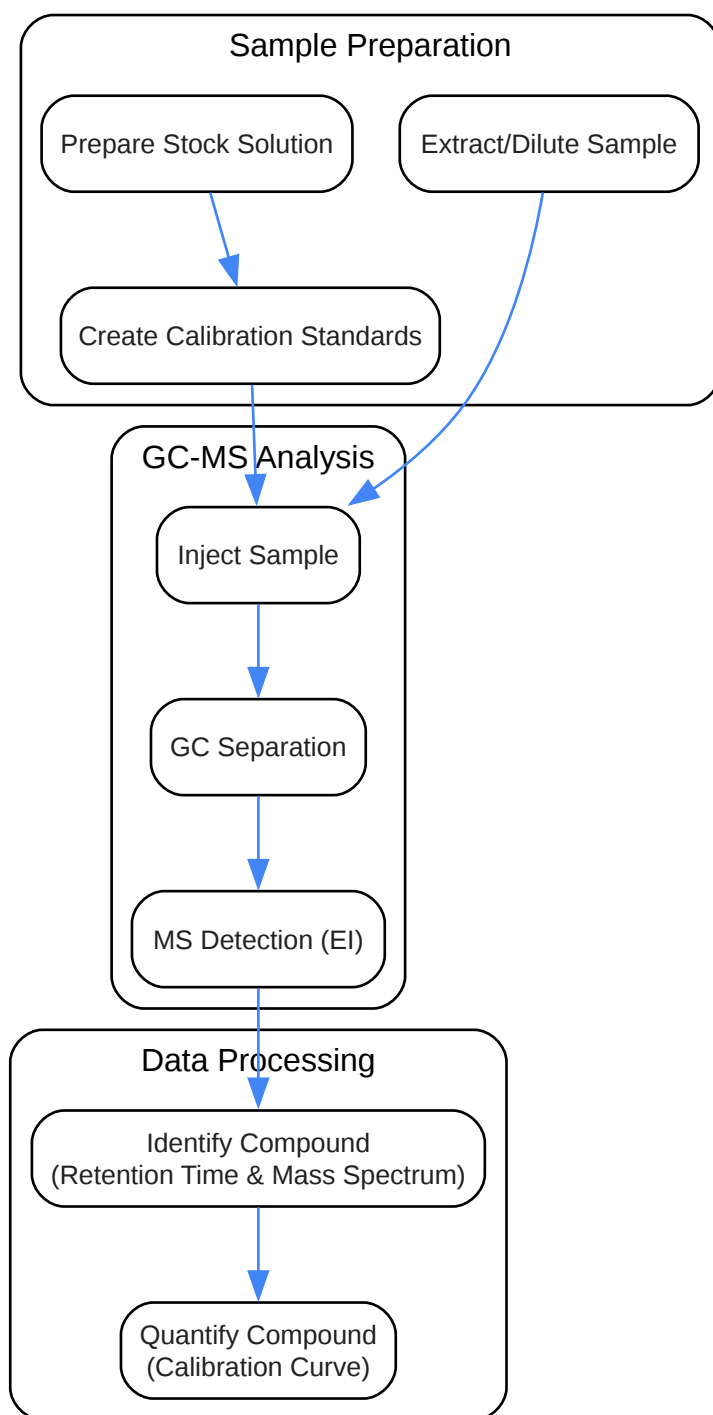
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 180 °C at a rate of 5 °C/min.
 - Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan mode from m/z 40 to 300 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used,

monitoring the characteristic ions (e.g., m/z 109, 73, 69).

3. Data Analysis:

- Identify **dihydrolinalool** in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard.
- Confirm the identity by matching the fragmentation pattern with a reference library such as the NIST Mass Spectral Library.
- For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the concentration of **dihydrolinalool** in the sample from this calibration curve.

The workflow for this experimental protocol is illustrated below:



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